2,6-Dibromo-4-fluorophenol possesses reactive bromine atoms and a phenolic hydroxyl group, making it a potential building block for the synthesis of more complex molecules. Researchers might utilize it in the creation of new pharmaceuticals, agrochemicals, or functional materials [].
The presence of a fluorine atom and a phenolic group can influence the biological properties of a molecule. 2,6-Dibromo-4-fluorophenol could be a candidate for studies investigating new drug targets or mechanisms of action [].
Due to its availability from commercial suppliers, 2,6-Dibromo-4-fluorophenol could serve as a reference standard in analytical techniques like chromatography or spectroscopy for the identification of unknown compounds [, ].
2,6-Dibromo-4-fluorophenol is an organic compound with the molecular formula and a molecular weight of 251.9 g/mol. This compound features a phenolic structure where two bromine atoms and one fluorine atom are substituted on the aromatic ring, specifically at the 2, 6, and 4 positions, respectively. The compound is known for its unique properties derived from the presence of halogen substituents, which significantly influence its chemical reactivity and biological activity.
Currently, there is no scientific research readily available on the specific mechanism of action of 2,6-Dibromo-4-fluorophenol.
Due to the limited information on 2,6-Dibromo-4-fluorophenol, it is advisable to handle it with caution assuming potential hazards:
These reactions make 2,6-dibromo-4-fluorophenol a versatile intermediate in organic synthesis.
Research indicates that 2,6-dibromo-4-fluorophenol exhibits significant biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its structural characteristics suggest potential applications in pharmaceutical development due to its ability to interact with biological targets.
The synthesis of 2,6-dibromo-4-fluorophenol can be achieved through several methods:
2,6-Dibromo-4-fluorophenol finds applications in various fields:
Studies on the interactions of 2,6-dibromo-4-fluorophenol with various biological systems have indicated potential pathways for drug action and toxicity. Its interactions with enzymes or receptors can provide insights into its pharmacological effects and safety profile. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.
Several compounds share structural similarities with 2,6-dibromo-4-fluorophenol. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-4-fluorophenol | Contains only one bromine atom; less reactive. | |
2,5-Dibromophenol | Lacks fluorine; different reactivity profile. | |
3,5-Dibromo-4-fluorophenol | Different substitution pattern; potential for varied biological activity. | |
2-Fluoro-4-bromophenol | Less bromination; different applications in synthesis. |
Each of these compounds exhibits unique properties that differentiate them from 2,6-dibromo-4-fluorophenol while also highlighting its distinct reactivity and potential applications in various fields.
Irritant